molecular formula C16H11N B180630 4-((4-Ethynylphenyl)ethynyl)aniline CAS No. 183022-66-4

4-((4-Ethynylphenyl)ethynyl)aniline

Cat. No.: B180630
CAS No.: 183022-66-4
M. Wt: 217.26 g/mol
InChI Key: POAQSSUQAZUOTG-UHFFFAOYSA-N
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Description

4-((4-Ethynylphenyl)ethynyl)aniline is a chemical compound belonging to the family of aniline derivatives. It is characterized by the presence of ethynyl groups attached to the phenyl rings, making it a terminal alkyne. This compound is a yellow crystalline solid that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Mechanism of Action

Target of Action

It is known that this compound is a terminal alkyne , which suggests that it may interact with various biological targets through alkyne-azide click chemistry reactions.

Mode of Action

It is known to participate in click chemistry reactions , which are often used in biological systems for labeling and tracking purposes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Ethynylphenyl)ethynyl)aniline typically involves the use of 2-methyl-3-butyn-2-ol (MEBYNOL) as a starting material. The process includes the transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) . The reaction conditions often involve the use of palladium-phenantroline catalysts in the presence of nitroarenes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes as described above. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Ethynylphenyl)ethynyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide ions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

4-((4-Ethynylphenyl)ethynyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials

Comparison with Similar Compounds

    4-Ethynylaniline: A terminal alkyne with similar structural features.

    4-Ethynyl-N,N-dimethylaniline: Another derivative with additional methyl groups.

    4-Ethynylanisole: Contains an ethynyl group attached to an anisole ring.

Uniqueness: 4-((4-Ethynylphenyl)ethynyl)aniline stands out due to its dual ethynyl groups, which enhance its reactivity and versatility in various chemical reactions. This unique structure allows for the formation of complex polymers and advanced materials, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-[2-(4-ethynylphenyl)ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQSSUQAZUOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514273
Record name 4-[(4-Ethynylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183022-66-4
Record name 4-[2-(4-Ethynylphenyl)ethynyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183022-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Ethynylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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